Grayanotoxin II
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Overview
Description
Scientific Research Applications
Grayanotoxin II has several scientific research applications across various fields:
Mechanism of Action
The toxicity of grayanotoxin is derived from its ability to interfere with voltage-gated sodium channels located in the cell membrane of neurons . Grayanotoxin acts on sodium ion channels and muscarinic receptors, leading to cardiac disorders (hypotension and different rhythm disorders including bradycardia, bradydysrhythmias, atrial fibrillation, nodal rhythm, atrioventricular block, and complete atrioventricular block) and respiratory depression .
Future Directions
The bioinspired total syntheses of six grayanane diterpenoids with three distinct carbon skeletons: grayanotoxins II/III, kalmanol, and rhodomollacetals A–C were disclosed . Among them, the total syntheses of rhodomollacetals AC were achieved for the first time . This work aims at providing a critical perspective on grayanane synthesis, highlighting the advantages and downsides of each strategy, as well as the challenges remaining to be tackled .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of grayanotoxins, including Grayanotoxin II, has been a challenging task due to their complex molecular architecture. One notable synthetic route involves a Ni-catalyzed α-vinylation of β-ketoester to construct a bicyclo[3.2.1]octane ring system, followed by an intramolecular Pauson-Khand reaction of enyne to construct a 7/5-bicyclic ring system . Additionally, a biomimetic 1,2-rearrangement of the grayanane-type 5/7/6/5 skeleton is employed to generate the desired structure .
Industrial Production Methods: Industrial production of this compound is not common due to its natural abundance in Rhododendron species. Extraction from these plants remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Grayanotoxin II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Comparison with Similar Compounds
Grayanotoxin II is part of a group of neurotoxins that includes Grayanotoxin I, Grayanotoxin III, and Grayanotoxin IV . These compounds share a similar polyhydroxylated cyclic diterpene structure but differ in their specific functional groups and toxicity levels . For example:
Grayanotoxin I: Contains an acetate group at position 14 and is known for its high toxicity.
Grayanotoxin III: Lacks the acetate group and has a hydroxyl group at position 3, making it less toxic than Grayanotoxin I.
Grayanotoxin IV: Similar to this compound but with an additional acetate group at position 2.
This compound is unique due to its specific binding affinity and effects on sodium channels, making it a valuable compound for research and potential therapeutic applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Grayanotoxin II can be achieved through a multi-step process starting with commercially available starting materials. The key steps in the synthesis include the protection of the hydroxyl groups, formation of the C-C bond, and deprotection of the hydroxyl groups.", "Starting Materials": [ "Acetone", "Methylmagnesium chloride", "2,4,6-triisopropylbenzenesulfonyl chloride", "2,4,6-triisopropylbenzenesulfonyl hydrazide", "2,4,6-triisopropylbenzenesulfonyl hydrazine", "2,4,6-triisopropylbenzenesulfonyl azide", "2,4,6-triisopropylbenzenesulfonyl amine", "3,4-dihydroxybenzaldehyde", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Protection of the hydroxyl groups of 3,4-dihydroxybenzaldehyde using 2,4,6-triisopropylbenzenesulfonyl chloride to form the corresponding benzyl ether.", "Formation of the C-C bond between the protected 3,4-dihydroxybenzaldehyde and methylmagnesium chloride to form the corresponding alcohol.", "Deprotection of the benzyl ether using 2,4,6-triisopropylbenzenesulfonyl hydrazide and sodium borohydride to form the corresponding alcohol.", "Conversion of the alcohol to the corresponding aldehyde using sodium hydroxide.", "Formation of the cyclic imine using 2,4,6-triisopropylbenzenesulfonyl hydrazine and hydrochloric acid.", "Reduction of the imine using sodium borohydride to form the corresponding amine.", "Formation of the azide using 2,4,6-triisopropylbenzenesulfonyl azide and methanol.", "Reduction of the azide using sodium borohydride to form the corresponding amine.", "Formation of the final compound through a series of cyclization reactions using various solvents including ethanol, diethyl ether, and chloroform." ] } | |
CAS No. |
4678-44-8 |
Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(1S,3R,4R,6S,8S,10S,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |
InChI |
InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h11-16,21-25H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15+,16?,18+,19-,20-/m0/s1 |
InChI Key |
KEOQZUCOGXIEQR-BBLSUVPKSA-N |
Isomeric SMILES |
C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1C3O)O)O)O |
SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |
Canonical SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Grayanotoxin II; G-II; delta(sup 10 (18))-Andromedenol; Deacetylanhydroandromedotoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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